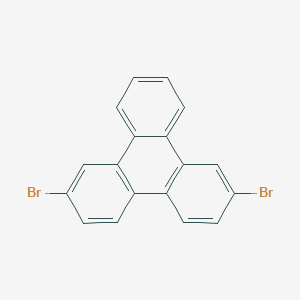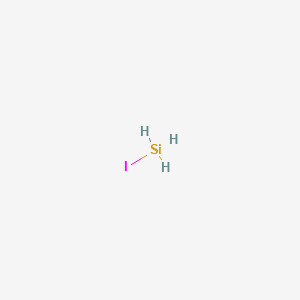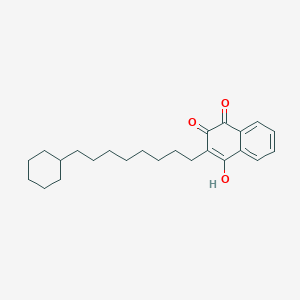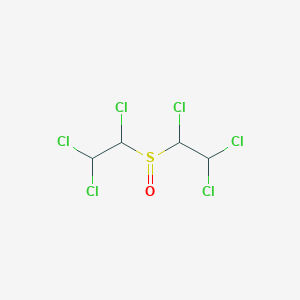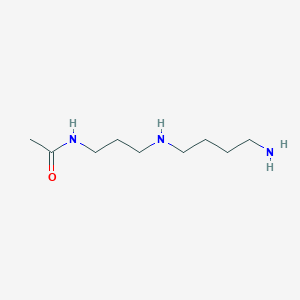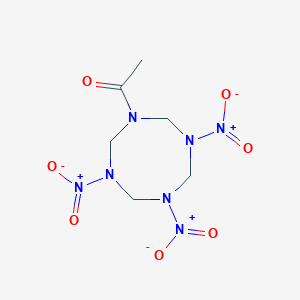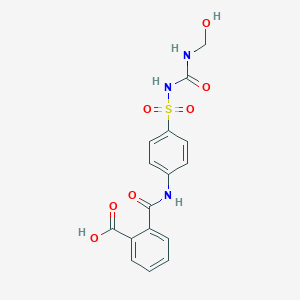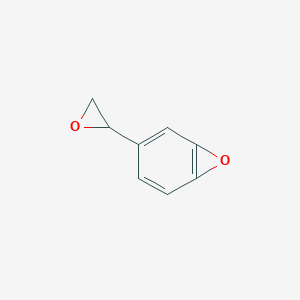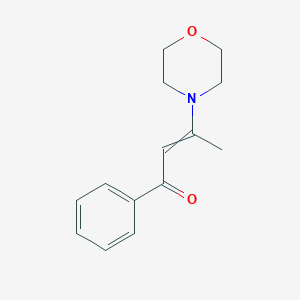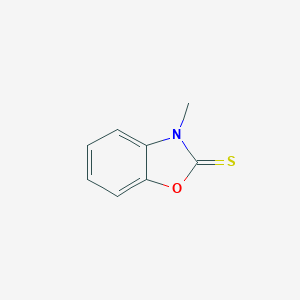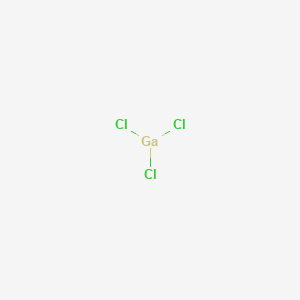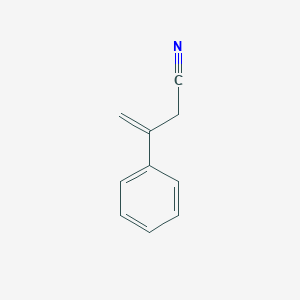
3-Phenyl-3-butenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3-butenenitrile, also known as PBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile molecule that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
3-Phenyl-3-butenenitrile exerts its effects through different mechanisms depending on the application. In neuroscience, 3-Phenyl-3-butenenitrile acts as an antioxidant and protects against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. In cancer research, 3-Phenyl-3-butenenitrile inhibits tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis. In antioxidant research, 3-Phenyl-3-butenenitrile scavenges free radicals and protects against oxidative damage by inhibiting lipid peroxidation and enhancing antioxidant enzyme activity.
Effets Biochimiques Et Physiologiques
3-Phenyl-3-butenenitrile has been shown to have various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 3-Phenyl-3-butenenitrile scavenges free radicals and protects against oxidative damage, inhibits the production of pro-inflammatory cytokines, and protects against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenyl-3-butenenitrile has several advantages for lab experiments such as its versatility, stability, and low toxicity. 3-Phenyl-3-butenenitrile can be synthesized using different methods and is stable under different conditions. However, 3-Phenyl-3-butenenitrile also has some limitations such as its poor solubility in water and its potential to interfere with certain assays.
Orientations Futures
There are several future directions for research on 3-Phenyl-3-butenenitrile such as exploring its potential applications in different fields, optimizing its synthesis methods, and investigating its mechanism of action in more detail. 3-Phenyl-3-butenenitrile has shown promise in various fields such as neuroscience, cancer research, and antioxidant research, and further studies could lead to the development of new therapies and treatments. Additionally, optimizing the synthesis methods of 3-Phenyl-3-butenenitrile could lead to more efficient and cost-effective production. Finally, investigating the mechanism of action of 3-Phenyl-3-butenenitrile in more detail could lead to a better understanding of its effects and potential applications.
Méthodes De Synthèse
3-Phenyl-3-butenenitrile can be synthesized using different methods such as the reaction of benzaldehyde with malononitrile or the reaction of 3-buten-2-one with benzylamine. The reaction of benzaldehyde with malononitrile involves the condensation of the two compounds in the presence of a base such as sodium methoxide. The reaction of 3-buten-2-one with benzylamine, on the other hand, involves the condensation of the two compounds in the presence of a catalyst such as p-toluenesulfonic acid.
Applications De Recherche Scientifique
3-Phenyl-3-butenenitrile has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and antioxidant research. In neuroscience, 3-Phenyl-3-butenenitrile has been shown to protect against oxidative stress and neurodegeneration. In cancer research, 3-Phenyl-3-butenenitrile has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In antioxidant research, 3-Phenyl-3-butenenitrile has been shown to scavenge free radicals and protect against oxidative damage.
Propriétés
Numéro CAS |
14908-85-1 |
|---|---|
Nom du produit |
3-Phenyl-3-butenenitrile |
Formule moléculaire |
C10H9N |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3-phenylbut-3-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6H,1,7H2 |
Clé InChI |
QMFVYCZFUFUWDG-UHFFFAOYSA-N |
SMILES |
C=C(CC#N)C1=CC=CC=C1 |
SMILES canonique |
C=C(CC#N)C1=CC=CC=C1 |
Synonymes |
3-Phenyl-3-butenenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



